Plk1/brd4-IN-2

Description

Rationale for Dual-Targeting Strategies in Disease Models

Dual-targeting strategies are founded on the principle that complex diseases, such as cancer, are often driven by dysregulation in multiple, interconnected signaling pathways. Targeting a single node in this network can sometimes be circumvented by compensatory mechanisms. By inhibiting two distinct and critical targets simultaneously, it is possible to achieve a more profound and durable effect. guidetopharmacology.org

The rationale for co-inhibiting PLK1 and BRD4 is particularly strong in cancers driven by the MYC family of oncogenes (including c-MYC and MYCN). guidetopharmacology.orgnih.gov BRD4 is essential for the transcription of MYC genes, while PLK1 stabilizes the MYC protein, preventing its degradation. nih.gov Therefore, a dual inhibitor can attack this oncogenic driver from two directions: shutting down its production and promoting the breakdown of the existing protein. tharaka.ac.ke This combined approach has shown synergistic anti-tumor effects in various preclinical models, including pediatric solid tumors like neuroblastoma and rhabdomyosarcoma. acs.orgguidetopharmacology.orgguidechem.com

Overview of Polo-like Kinase 1 (PLK1) in Cellular Regulation

Polo-like kinase 1 (PLK1) is a highly conserved serine/threonine-protein kinase that is a master regulator of the cell cycle. medchemexpress.comx-mol.com It is a key player in the orchestration of mitotic events, ensuring the faithful segregation of genetic material to daughter cells. medchemexpress.com

PLK1's functions span the entirety of mitosis. Its expression and activity are tightly regulated, beginning to accumulate during the S-phase, peaking at the G2/M transition, and sharply declining upon mitotic exit. nih.gov It is critically involved in multiple stages of cell division, including mitotic entry, centrosome maturation, the formation of the bipolar spindle, sister chromatid segregation, and cytokinesis. medchemexpress.commedchemexpress.eu Inhibition of PLK1 leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death). nih.govmdpi.com

Beyond its canonical role in mitosis, PLK1 is also implicated in the DNA damage response (DDR). nih.gov The cellular response to DNA damage involves complex signaling networks that arrest the cell cycle to allow for repair. PLK1's activity is modulated during this response; it is typically inhibited to prevent cells with damaged DNA from entering mitosis. nih.govacs.org However, PLK1 also plays a role in the recovery from DNA damage checkpoint arrest, allowing the cell cycle to resume once repairs are complete. tandfonline.com It can directly phosphorylate key DDR proteins, such as RAD51 and Mre11, influencing DNA repair pathways like homologous recombination. acs.orgtandfonline.com

PLK1 is considered an oncoprotein, as its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis. nih.govguidechem.com It interacts with and modulates several key oncogenic pathways. A critical interaction is the positive feedback loop with the MYC family of oncoproteins. nih.gov PLK1 can phosphorylate and stabilize MYC, while MYC can transcriptionally upregulate PLK1. nih.gov Furthermore, PLK1 can interact with the p53 tumor suppressor pathway, often leading to p53's destabilization and inactivation. nih.gov It can also influence other major cancer-related pathways such as the PI3K-AKT signaling cascade.

Overview of Bromodomain-containing Protein 4 (BRD4) in Cellular Regulation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins are crucial epigenetic regulators that interpret the histone code.

BRD4 functions as an "epigenetic reader" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin. x-mol.com This binding serves as a scaffold to recruit the transcriptional machinery to specific gene promoters and enhancers. A primary function of BRD4 is to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA polymerase II, a critical step that releases it from a paused state and allows for productive gene transcription elongation. Through this mechanism, BRD4 plays a pivotal role in regulating the expression of a multitude of genes, including those essential for cell growth, proliferation, and inflammation, such as the MYC oncogene. x-mol.com

Research Findings on Plk1/brd4-IN-2

This compound, also identified in scientific literature as compound 23 and UMB160 , is a derivative of the known dual inhibitor BI-2536. medchemexpress.eunih.gov It was developed through structure-guided design to potently and simultaneously inhibit both PLK1 and the first bromodomain of BRD4 (BRD4-BD1).

Biochemical assays have determined the inhibitory potency of this compound.

| Target | IC50 (nM) | Reference |

|---|---|---|

| PLK1 | 40 | medchemexpress.eunih.gov |

| BRD4-BD1 | 28 | medchemexpress.eunih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The dual inhibitory nature of compounds from this series has been evaluated in preclinical models of pediatric solid tumors, such as neuroblastoma and rhabdomyosarcoma. guidetopharmacology.org Studies using close analogs have demonstrated that dual inhibition of PLK1 and BRD4 leads to synergistic anti-tumor effects. acs.orgguidetopharmacology.org This includes suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. guidetopharmacology.org A key mechanistic finding is the associated reduction in the expression of MYCN, a critical oncogenic driver in these cancers. guidetopharmacology.org

Regulation of Gene Expression through Acetylated Histones

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader, a protein that recognizes and binds to specific post-translational modifications on histone proteins, the core components of chromatin. nih.gov Specifically, BRD4 binds to acetylated lysine residues on histones through its two tandem bromodomains, BD1 and BD2. nih.gov This binding is a key event in the transcriptional activation of numerous genes, including many oncogenes. nih.gov

BRD4 acts as a scaffold, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers. nih.gov The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, a crucial step that allows for the transition from transcriptional initiation to productive elongation, thereby driving the expression of target genes. nih.gov Given its role in activating growth-promoting genes, BRD4 has become a significant target in research. The inhibition of BRD4's ability to recognize acetylated histones can disrupt these transcriptional programs.

The development of molecules that block this interaction is a key strategy in epigenetic research. Dual inhibitors like this compound are designed with a pharmacophore that can potently occupy the acetyl-lysine binding pocket of BRD4, thus preventing its association with chromatin and downregulating the expression of its target genes.

Involvement in Cell Cycle and Cell Differentiation

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, particularly during mitosis. medchemexpress.eu As a serine/threonine kinase, its activity is essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. medchemexpress.eu The expression and activity of PLK1 are tightly regulated, peaking during the G2 and M phases of the cell cycle. medchemexpress.eu

Inhibition of PLK1's kinase activity disrupts these processes, leading to mitotic arrest, often at the G2/M checkpoint, and can subsequently trigger apoptosis, or programmed cell death. medchemexpress.euresearchgate.net This makes PLK1 a focal point for developing probes to study cell division.

The simultaneous inhibition of both BRD4 and PLK1 is hypothesized to deliver a potent effect by coupling the disruption of oncogenic gene transcription with the induction of mitotic catastrophe. researchgate.net Research on combined inhibition using separate molecules has shown synergistic effects, including increased apoptosis and cell cycle arrest. researchgate.net This dual-action approach, embodied in single molecules like this compound, aims to exploit these synergistic vulnerabilities.

Table 1: Representative Effects of Dual PLK1/BRD4 Inhibition on Cell Cycle Distribution This table presents illustrative data from research on dual PLK1/BRD4 inhibitors, demonstrating typical effects on cell cycle phases.

| Treatment Condition | Fraction of Cells in Sub-G1 Phase (Apoptosis) | Fraction of Cells in S Phase |

|---|---|---|

| Control (DMSO) | Baseline | Baseline |

| Dual PLK1/BRD4 Inhibitor | Increased | Decreased |

Emergence of this compound as a Research Probe

This compound, also identified as compound 23 in a key study, emerged from structure-guided design efforts to create potent and selective dual inhibitors of PLK1 and BRD4. nih.gov It is an analog of BI-2536, an earlier compound that was also found to possess dual activity against both PLK1 and BRD4. medchemexpress.eumedchemexpress.eu

The significance of this compound lies in its balanced and potent inhibitory activity against both targets. This dual activity is captured by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the activity of its target by 50%. Biochemical assays have determined these values for this compound, establishing it as a valuable chemical probe for studying the combined effects of PLK1 and BRD4 inhibition. medchemexpress.eunih.govmedchemexpress.eu

The development of this compound and others in its class allows researchers to investigate the synergistic consequences of targeting both epigenetic regulation and cell cycle machinery with a single molecular entity, providing a powerful tool to explore complex biological systems. nih.gov

Table 2: Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| PLK1 | 40 | medchemexpress.eunih.govmedchemexpress.eu |

| BRD4-BD1 | 28 | medchemexpress.eunih.govmedchemexpress.eu |

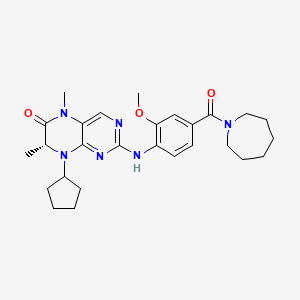

Structure

3D Structure

Properties

Molecular Formula |

C27H36N6O3 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(7R)-2-[4-(azepane-1-carbonyl)-2-methoxyanilino]-8-cyclopentyl-5,7-dimethyl-7H-pteridin-6-one |

InChI |

InChI=1S/C27H36N6O3/c1-18-25(34)31(2)22-17-28-27(30-24(22)33(18)20-10-6-7-11-20)29-21-13-12-19(16-23(21)36-3)26(35)32-14-8-4-5-9-15-32/h12-13,16-18,20H,4-11,14-15H2,1-3H3,(H,28,29,30)/t18-/m1/s1 |

InChI Key |

WHCFLSAKSTZDQY-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

Canonical SMILES |

CC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

Origin of Product |

United States |

Structural Design and Optimization in Research Context

Development Rationale for Dual Kinase-Bromodomain Inhibitors

The simultaneous inhibition of multiple molecular targets is an established strategy to enhance the efficacy of cancer therapies and overcome drug resistance. nih.govresearchgate.net The development of dual inhibitors targeting both Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) is rooted in the observation of synergistic antitumor effects when these two proteins are inhibited concurrently. nih.govnih.gov Both PLK1 and BRD4 are crucial regulators of the MYC family of oncoproteins (including MYC and MYCN), which are major drivers in a variety of cancers, such as neuroblastoma, medulloblastoma, and rhabdomyosarcoma. nih.govnih.gov

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, plays a key role in organizing super-enhancers and regulating the expression of oncogenes. researchgate.net Its inhibition leads to the repression of oncogenes that cancer cells are dependent on for survival. researchgate.net PLK1 is a critical regulator of the cell cycle, and its overexpression is common in many tumors, often correlating with a poor prognosis. nih.gov PLK1 contributes to the stability of oncoproteins like MYC and MYCN by preventing their degradation. nih.gov

Given these interconnected roles, a dual-inhibition strategy is highly rational. By targeting BRD4, the transcription of MYC/MYCN is suppressed, while targeting PLK1 promotes the degradation of the MYC/MYCN protein. nih.gov This two-pronged attack can lead to a more profound and durable antitumor response than inhibiting either target alone. nih.govaacrjournals.org Designing a single small molecule that can engage both targets offers several potential advantages over combination therapies using two separate drugs. These benefits include simplified pharmacokinetics, potentially reduced toxicity, and improved patient compliance. nih.govnih.gov The discovery that some PLK1 kinase inhibitors, such as BI-2536, also exhibit inhibitory activity against BET bromodomains provided a foundational scaffold for the rational design of potent dual PLK1/BRD4 inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of PLK1/BRD4-IN-2 Analogs

The optimization of dual PLK1/BRD4 inhibitors has been largely guided by extensive structure-activity relationship (SAR) studies, often using the scaffold of the known PLK1 inhibitor BI-2536 as a starting point. nih.gov These studies involve systematically modifying different chemical moieties on the core structure and evaluating the impact on the inhibitory potency against both PLK1 and BRD4.

The goal of SAR campaigns has been to fine-tune the chemical structure to achieve a desired balance of activity, ranging from compounds with potent and equivalent inhibition of both targets to those that are more selective for one over the other. nih.govnih.gov By analyzing the co-crystal structures of BI-2536 with both PLK1 and BRD4, researchers identified key sites for chemical modification. nih.gov

For example, modifications to the cyclopentyl group at Site 4 of the BI-2536 scaffold were found to be well-tolerated for PLK1 binding but crucial for BRD4 affinity. nih.gov Replacing this group with various substituted benzyl moieties led to significant changes in BRD4 inhibition. Notably, the introduction of a 3-bromobenzyl group resulted in a compound (39j) with equipotent, low nanomolar inhibition against both PLK1 and BRD4. nih.govacs.org Conversely, altering the methoxy (B1213986) moiety at Site 2 with a cyclopentoxyl group enhanced potency for BRD4 while slightly reducing activity against PLK1, leading to a more balanced inhibitor profile. nih.gov

Specific chemical changes have demonstrated a clear impact on how the inhibitors engage with their targets. A critical finding was the importance of the methylated amide group, which acts as a mimic of acetylated lysine (B10760008), the natural ligand for bromodomains. nih.gov Removal of the methyl group from the amide resulted in a drastic decrease (over 1000-fold) in binding affinity for BRD4, while largely maintaining PLK1 inhibitory activity. This modification effectively converted a dual inhibitor into a highly selective PLK1 inhibitor. nih.gov

Similarly, substitutions at the R¹ position (ethyl group in BI-2536) on the dihydropteridinone core were explored. Replacing the ethyl group with a methyl substituent (Compound 5) yielded a compound with good dual inhibitory activity against both BRD4 and PLK1. nih.gov The chirality at this position was also found to be significant, with changes having a more pronounced effect on PLK1 activity than on BRD4 activity. nih.gov These studies demonstrate that subtle structural modifications can be used to precisely modulate the polypharmacology of these compounds. nih.govnih.gov

| Compound | Modification from BI-2536 Scaffold | BRD4-BD1 IC50 (nM) | PLK1 IC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| BI-2536 | Parent Compound | 25 | <1 | PLK1 Selective |

| Compound 5 | R¹ = Methyl (from Ethyl) | 84 | 11 | Dual Inhibitor |

| Compound 6 | R¹ = Propyl (from Ethyl) | 2579 | 9.9 | PLK1 Selective |

| Compound 23 | R² = Cyclopentyloxy (from Methoxy) | 28 | 40 | Balanced Dual Inhibitor |

| Compound 4 | Unmethylated amide | >25000 | 14 | Highly PLK1 Selective |

Molecular Docking and Binding Pocket Analysis

Molecular docking studies have provided critical insights into the binding modes of these dual inhibitors within the active sites of PLK1 and BRD4, corroborating the biochemical data from SAR studies. nih.govacs.org

Within the ATP-binding pocket of the PLK1 kinase domain, the dihydropteridinone core of the inhibitors forms crucial hydrogen bonds with the hinge region of the protein. nih.gov Specifically, one of the pyrimidine (B1678525) nitrogens and the aniline NH group form key hydrogen bonds with the backbone of Cysteine 133 (Cys133). nih.govmdpi.com The loss of the hydrogen bond donor capability, for instance by methylating the aniline NH, leads to a significant reduction in PLK1 binding affinity. nih.gov The R¹ substituent (e.g., ethyl or methyl group) extends into a narrower pocket within the PLK1 active site, explaining why modifications at this position can have a significant impact on inhibitory activity. nih.gov The methoxy group is also involved in important hydrogen bonds within the PLK1 active site. nih.gov

In the BRD4 bromodomain (BD1), the inhibitors occupy the acetylated lysine binding pocket. The binding mode is highly conserved among potent analogs. nih.govnih.gov The methylated amide of the inhibitor is a key feature, as it mimics the acetylated lysine side chain of histone proteins, forming a hydrogen bond with the highly conserved Asparagine 140 (Asn140). mdpi.com The dihydropteridinone core is nestled within the hydrophobic pocket, making van der Waals contacts with surrounding residues. nih.gov Docking studies of potent dual inhibitors, such as Compound 23, show that the interactions observed with the parent compound BI-2536 are largely conserved. nih.gov The cyclopentyl group of BI-2536, or the substituted benzyl groups in other analogs, fits into a hydrophobic region known as the WPF shelf, and modifications here directly influence binding affinity for BRD4. nih.gov Molecular modeling suggests that the superior affinity of some analogs derives from improved interactions with this WPF shelf. nih.gov

Molecular Mechanisms of Action of Plk1/brd4 in 2

Direct Target Engagement and Potency

PLK1/BRD4-IN-2 demonstrates potent and simultaneous inhibition of both PLK1 kinase activity and BRD4 bromodomain binding, a key characteristic of its dual-targeting design.

Inhibition of PLK1 Kinase Activity (e.g., IC50 values)

This compound exhibits a strong inhibitory effect on the kinase activity of PLK1. In biochemical assays, the half-maximal inhibitory concentration (IC50) of this compound against PLK1 has been determined to be 40 nM. nih.govcaltagmedsystems.co.uk This potent inhibition disrupts the diverse cellular functions of PLK1, which is a critical regulator of mitosis and is often overexpressed in various cancers.

Inhibition of BRD4 Bromodomain Binding (e.g., IC50 values)

Concurrently, this compound effectively targets the bromodomain of BRD4. Specifically, it inhibits the binding of the first bromodomain of BRD4 (BRD4-BD1) with an IC50 value of 28 nM. nih.govcaltagmedsystems.co.uk By occupying the acetyl-lysine binding pocket of the bromodomain, this compound prevents BRD4 from interacting with acetylated histones and other proteins, thereby disrupting its role as a transcriptional coactivator.

| Target | IC50 Value |

|---|---|

| PLK1 Kinase Activity | 40 nM |

| BRD4 Bromodomain Binding (BD1) | 28 nM |

Downstream Signaling Pathway Modulation

The dual inhibition of PLK1 and BRD4 by this compound leads to significant alterations in key downstream signaling pathways that are frequently dysregulated in cancer, including those governed by MYC/MYCN and PAX3-FOXO1.

Impact on MYC/MYCN Expression and Stability

The simultaneous targeting of PLK1 and BRD4 has a profound impact on the expression and stability of the oncoproteins MYC and its neuronal counterpart, MYCN. BRD4 is a well-established transcriptional regulator of MYC genes. By displacing BRD4 from the MYC promoter and enhancer regions, the BRD4 inhibitory component of this compound leads to a significant reduction in MYC and MYCN mRNA and protein expression. nih.govresearchgate.net

Furthermore, the PLK1 inhibitory activity of the compound contributes to MYC/MYCN destabilization. PLK1 is known to positively regulate the stability of MYC and MYCN proteins. nih.gov One mechanism involves PLK1-mediated degradation of the F-box protein Fbw7, a component of the SCF ubiquitin ligase complex that targets MYC for proteasomal degradation. nih.gov By inhibiting PLK1, this compound can prevent the degradation of Fbw7, leading to increased MYC and MYCN ubiquitination and subsequent degradation. This dual action of repressing transcription and promoting protein degradation results in a potent suppression of MYC/MYCN levels. nih.govresearchgate.net

Effects on PAX3-FOXO1 Pathway

In the context of alveolar rhabdomyosarcoma, the PAX3-FOXO1 fusion oncoprotein is a key driver of tumorigenesis. The activity and stability of PAX3-FOXO1 are regulated by both BRD4 and PLK1. BRD4 is required for the transcriptional activity of PAX3-FOXO1 and its target genes. aacrjournals.org Inhibition of BRD4 can disrupt this transcriptional program.

Moreover, PLK1 has been shown to phosphorylate the FOXO1 portion of the fusion protein, which increases its stability. nih.govaacrjournals.org By inhibiting PLK1, this compound can lead to the destabilization and degradation of the PAX3-FOXO1 oncoprotein. mdpi.com The combined inhibition of BRD4 and PLK1, therefore, offers a synergistic approach to targeting the PAX3-FOXO1 pathway by both suppressing its transcriptional output and reducing the levels of the oncoprotein itself. nih.govaacrjournals.org

Regulation of BRD4 Phosphorylation and Proteasomal Degradation by PLK1

Recent research has uncovered a regulatory relationship between PLK1 and BRD4, where PLK1 can mediate the phosphorylation of BRD4, leading to its subsequent proteasomal degradation. researchgate.net This process appears to be particularly active during mitosis. While this compound is an inhibitor of PLK1, this underlying biological mechanism highlights the intricate crosstalk between these two proteins. The inhibition of PLK1 by this compound would be expected to prevent this phosphorylation-dependent degradation of BRD4, which could have complex cellular consequences that warrant further investigation in the context of dual inhibition.

PLK1-Mediated Phosphorylation Sites on BRD4 (e.g., S24, S1100)

A key event in the mechanism of action of this compound is the PLK1-dependent phosphorylation of BRD4 at specific serine residues. researchgate.netnih.gov Research has identified Serine 24 (S24) and Serine 1100 (S1100) as two critical phosphorylation sites on BRD4 that are targeted by PLK1. researchgate.netnih.gov Mass spectrometry analysis has confirmed that these sites are indeed phosphorylated by PLK1. researchgate.net The phosphorylation of these sites is not a random event; it is a crucial step that primes BRD4 for subsequent recognition by the cellular degradation machinery. nih.govnih.gov The interaction between PLK1 and BRD4 is significantly enhanced during the M phase of the cell cycle, suggesting a cell cycle-dependent regulation of BRD4 levels. nih.govresearchgate.net

The process is initiated by the phosphorylation of BRD4 at threonine 1186 (T1186) by the CDK1/Cyclin B complex, which creates a docking site for PLK1. nih.govnih.gov Following its recruitment, PLK1 then phosphorylates BRD4 at S24 and S1100. nih.govnih.gov Mutational studies, where these serine residues were replaced with alanine (B10760859) (S24A/S1100A), have demonstrated that these sites are essential for PLK1-mediated degradation of BRD4. researchgate.net The double mutant (BRD4-2A) exhibited a significantly longer half-life compared to the wild-type BRD4, even in the presence of PLK1, underscoring the importance of these phosphorylation events. researchgate.net

| Protein | Kinase | Phosphorylation Sites | Functional Consequence |

|---|---|---|---|

| BRD4 | CDK1/Cyclin B | T1186 | Creates docking site for PLK1 |

| BRD4 | PLK1 | S24, S1100 | Marks BRD4 for degradation |

Recruitment of Degradation Machinery (e.g., APC/CCdh1)

Following the sequential phosphorylation by CDK1/Cyclin B and PLK1, BRD4 becomes a substrate for the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically in complex with its co-activator Cdh1 (APC/CCdh1). nih.govnih.govresearchgate.net The APC/CCdh1 is an E3 ubiquitin ligase that plays a critical role in regulating the levels of key cell cycle proteins by targeting them for proteasomal degradation. researchgate.net

The phosphorylation of BRD4 at S24 and S1100 is the signal that is recognized by the APC/CCdh1 complex. nih.govnih.gov Experimental evidence has shown that the interaction between BRD4 and Cdh1 is significantly enhanced when these sites are phosphorylated. researchgate.net Conversely, mutation of these sites to non-phosphorylatable alanine residues almost completely abolishes the binding of BRD4 to Cdh1. researchgate.net This interaction leads to the ubiquitination of BRD4, a process where multiple ubiquitin molecules are attached to the protein, marking it for destruction by the proteasome. researchgate.net The depletion of Cdh1 has been shown to prevent PLK1-mediated degradation of BRD4, confirming the essential role of the APC/CCdh1 complex in this pathway. researchgate.net

Influence on RNA Polymerase II Activity and Transcriptional Elongation

BRD4 is a crucial epigenetic reader that plays a fundamental role in regulating gene expression by recruiting the transcriptional machinery to specific genomic locations. nih.govnih.gov One of its primary functions is to interact with and activate the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2. nih.gov This phosphorylation event is a critical step in releasing Pol II from promoter-proximal pausing and promoting productive transcriptional elongation. nih.govresearchgate.net

By inducing the degradation of BRD4, this compound indirectly influences the activity of RNA Polymerase II. nih.gov The reduction in BRD4 levels leads to decreased recruitment of P-TEFb to chromatin, resulting in reduced phosphorylation of Pol II at Serine 2. nih.gov This impairment of transcriptional elongation affects the expression of a multitude of genes, particularly those involved in cell growth and proliferation. nih.gov The dual inhibition of PLK1 and BRD4 can lead to a profound repression of the mRNA and protein expression of oncogenes like MYC and MYCN. nih.gov

Modulation of Other BRD4-Regulated Genes (e.g., RACK1)

The impact of this compound extends to a wide array of genes that are under the transcriptional control of BRD4. One such gene is the Receptor for Activated C Kinase 1 (RACK1). Research has demonstrated that the phosphorylation status of BRD4 at the PLK1-targeted sites influences its ability to bind to the promoter regions of its target genes. researchgate.net

Specifically, a phosphomimetic mutant of BRD4 (BRD4-2D), where the serine residues were replaced with aspartic acid to mimic constitutive phosphorylation, showed diminished binding to the promoter of RACK1. researchgate.net Conversely, the non-phosphorylatable mutant (BRD4-2A) exhibited increased binding. researchgate.net This suggests that PLK1-mediated phosphorylation of BRD4 not only targets it for degradation but also impairs its transcriptional activity. researchgate.net Consequently, the expression of RACK1 and other MYC-targeted genes was significantly repressed in the presence of the phosphomimetic BRD4, particularly during the M phase of the cell cycle. researchgate.net

| BRD4 Mutant | Binding to RACK1 Promoter | Expression of RACK1 |

|---|---|---|

| BRD4-WT (Wild-Type) | Normal | Normal |

| BRD4-2A (Non-phosphorylatable) | Increased | Promoted |

| BRD4-2D (Phosphomimetic) | Diminished | Attenuated |

Effects on the FoxM1/PLK1 Axis

The Forkhead Box M1 (FoxM1) transcription factor and PLK1 are key players in a positive feedback loop that is often dysregulated in cancer. nih.govresearchgate.net FoxM1 is a master regulator of mitotic gene expression, and its targets include PLK1 itself. nih.govresearchgate.net In turn, PLK1 can phosphorylate and activate FoxM1, creating a self-reinforcing loop that drives cell cycle progression and proliferation. researchgate.net

BRD4 has been shown to modulate this pro-fibrotic and pro-proliferative axis. nih.gov By targeting BRD4 for degradation, this compound can disrupt the interaction between BRD4 and FoxM1, thereby attenuating the downstream expression of PLK1. nih.gov This disruption of the BRD4/FoxM1/Plk1 axis provides an additional layer to the anti-proliferative effects of the dual inhibitor, as it not only directly inhibits PLK1 activity but also suppresses its expression through the degradation of BRD4. nih.gov

Cellular Effects and Phenotypic Outcomes in Preclinical Models

Impact on Cell Cycle Progression

The compound's dual inhibitory activity profoundly disrupts the normal progression of the cell cycle. The inhibition of Plk1, a master regulator of mitotic entry and execution, is the primary driver of these effects.

Treatment of cancer cells with Plk1/brd4-IN-2 leads to a robust and dose-dependent cell cycle arrest in the G2/M phase. Plk1 is essential for multiple mitotic processes, including centrosome maturation, bipolar spindle formation, and cytokinesis. Its inhibition prevents cells from successfully completing mitosis, causing them to accumulate at this critical checkpoint.

In studies using Acute Myeloid Leukemia (AML) cell lines, such as MV-4-11, exposure to this compound resulted in a significant increase in the population of cells in the G2/M phase. This effect is observable after 24 hours of treatment and demonstrates a clear dose-response relationship.

| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control (DMSO) | 44.5 | 40.9 | 14.6 |

| This compound (25 nM) | 24.3 | 18.5 | 57.2 |

| This compound (50 nM) | 10.7 | 10.1 | 79.2 |

As a direct consequence of the G2/M arrest, there is a corresponding and significant depletion of cells in the G0/G1 phase. As cells are blocked from completing mitosis and re-entering the growth phase, the G0/G1 population diminishes over time. The data presented in Table 1 clearly illustrates this inverse relationship; as the concentration of this compound increases, the percentage of cells in G2/M rises dramatically while the percentage in G0/G1 falls. This demonstrates the compound's potent ability to halt the cyclical progression of cancer cells.

Induction of Programmed Cell Death

Prolonged arrest at the G2/M checkpoint is unsustainable for most cells and ultimately triggers programmed cell death pathways. This compound leverages this mechanism to eliminate malignant cells.

The primary mode of cell death induced by this compound is apoptosis. This is evidenced by the activation of key molecular markers of the apoptotic cascade. Following treatment with the compound, Western blot analyses in AML cell lines (MV-4-11 and MOLM-13) reveal a time- and dose-dependent increase in the levels of cleaved Caspase-3. Caspase-3 is a critical executioner caspase, and its cleavage from its inactive pro-form is a hallmark of apoptosis. Concurrently, an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a direct substrate of Caspase-3, is also observed, further confirming the activation of this pathway.

| Cell Line | Treatment | Observed Apoptotic Marker | Detection Method |

|---|---|---|---|

| MV-4-11 | This compound (50 nM, 48h) | Increased Cleaved Caspase-3 | Western Blot |

| MOLM-13 | This compound (50 nM, 48h) | Increased Cleaved PARP | Western Blot |

Inhibition of Plk1 is classically associated with mitotic catastrophe, a process that can precede or occur in parallel with apoptosis. By disrupting proper chromosome segregation and cytokinesis, Plk1 inhibition leads to the formation of cells with abnormal numbers of chromosomes (aneuploidy) and often multiple nuclei. While not always a direct cell death mechanism itself, the resulting genomic instability is a potent trigger for apoptosis or senescence. Phenotypic analysis of cells treated with this compound shows an increase in the population of polyploid cells (>4N DNA content), which is indicative of failed mitosis and a direct consequence of Plk1 inhibition. This aneuploid state is a terminal fate for the affected cancer cells.

Effects on Cell Proliferation and Viability

The combined effects of cell cycle arrest and induction of apoptosis result in a powerful anti-proliferative and cytotoxic impact on cancer cells. This compound has demonstrated potent activity in reducing the viability of a broad panel of cancer cell lines, with exceptional potency observed in hematological malignancies.

The compound's efficacy is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Studies show that this compound exhibits low nanomolar IC50 values across various AML and Multiple Myeloma (MM) cell lines. Its potency is often superior to that of single-agent inhibitors targeting either Plk1 (like Volasertib) or Brd4 (like JQ1) alone, highlighting the synergistic benefit of the dual-inhibition strategy.

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia (AML) | 8 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 7 |

| MM.1S | Multiple Myeloma (MM) | 15 |

| NCI-H929 | Multiple Myeloma (MM) | 22 |

| KMS-12-BM | Multiple Myeloma (MM) | 12 |

Modulation of Gene Expression Profiles (e.g., RNA Sequencing, ATAC-seq)

The dual inhibition of PLK1 and BRD4 instigates significant alterations in the transcriptomic landscape of cancer cells. Techniques such as RNA sequencing (RNA-seq) have been instrumental in elucidating these changes. nih.gov Studies on dual PLK1/BRD4 inhibitors, such as UMB103 and UMB160, have utilized RNA-seq to characterize the molecular activity of these compounds. nih.gov The results indicate that treatment with these dual inhibitors leads to gene expression changes that mirror those seen after treatment with single PLK1 and BRD4 inhibitors combined. nih.gov Furthermore, the integration of functional genomics, including transcriptomics (RNA-seq) and epigenomics (Assay for Transposase-Accessible Chromatin using sequencing or ATAC-seq), has been proposed as a robust strategy for understanding the mechanism of action of compounds targeting PLK1 and BRD4. swan.ac.uk For instance, RNA-seq and ATAC-seq were employed to study the effects of PLK1 inhibitors, revealing that cell cycle pathways were differentially regulated, confirming the inhibition of PLK1 function. swan.ac.uk

Transcriptional Repression of Oncogenes

A primary outcome of dual PLK1 and BRD4 inhibition is the potent transcriptional repression of key oncogenes that drive tumor proliferation and survival. A central target of this dual inhibition is the MYC family of proto-oncogenes, including c-MYC and MYCN. nih.govfrontiersin.org BRD4 is a critical co-activator required for the transcription of MYC genes, and its inhibition directly suppresses their expression. aacrjournals.orgpnas.org PLK1, on the other hand, contributes to the stability of MYC and MYCN proteins by preventing their degradation. nih.gov

Consequently, the simultaneous inhibition of both PLK1 and BRD4 leads to a strong repression of MYC and MYCN at both the mRNA and protein levels. nih.gov RNA sequencing analyses have confirmed that treatment with dual PLK1/BRD4 inhibitors is associated with a reduction in MYCN-driven gene expression in pediatric tumor models like neuroblastoma and medulloblastoma. nih.govnih.gov In rhabdomyosarcoma cells driven by the PAX3-FOXO1 fusion oncoprotein, dual-inhibitor treatment significantly repressed both MYCN and FOXO1 expression, an effect that phenocopies BRD4 inhibition. nih.govaacrjournals.org The phosphorylation of PAX3-FOXO1 by PLK1 is known to increase the oncoprotein's stability; thus, inhibiting PLK1 complements the transcriptional suppression mediated by BRD4 inhibition. aacrjournals.org

In castration-resistant prostate cancer (CRPC), combination therapy with PLK1 and BRD4 inhibitors was found to dramatically inhibit c-Myc expression. nih.gov This is particularly relevant as PLK1 inhibition alone can lead to an accumulation of β-catenin and subsequent activation of c-MYC, a resistance mechanism that is effectively countered by the concurrent inhibition of BRD4 with an inhibitor like JQ1. nih.govaacrjournals.org

Differential Gene Regulation by PLK1 and BRD4 Inhibition

The inhibition of PLK1 and BRD4 affects gene expression through distinct but complementary mechanisms, resulting in a unique pattern of differential gene regulation. BRD4 is an epigenetic reader that binds to acetylated histones at promoters and super-enhancers, recruiting the transcriptional machinery to activate gene expression, including many cell cycle genes. biorxiv.orgpnas.orgnih.gov BRD4 is required for the expression of over 450 cell cycle genes, including those encoding core histones and proteins critical for genome replication and chromosomal segregation. biorxiv.orgresearchgate.net

PLK1, a serine/threonine kinase, regulates transcription more indirectly by modulating the chromatin landscape and the activity of transcription factors. biorxiv.org While not a direct DNA-binding protein, PLK1 plays a critical role in transcription regulation. biorxiv.org For example, PLK1 phosphorylation of BRD4 has been shown to inhibit its transcriptional activity, particularly during mitosis. researchgate.net

The dual inhibition of PLK1 and BRD4, therefore, creates a synergistic effect on gene expression. RNA-seq data from cells treated with dual inhibitors show changes consistent with the individual activities of PLK1 and BRD4 inhibitors. nih.gov In some contexts, such as MYC-driven medulloblastoma, combined therapy with BRD4 and PLK1 inhibitors led to a greater redundancy of MYC downstream genes' expression compared to single-agent treatment. researchgate.net This differential regulation underscores the complex interplay between the two targets and highlights the potential of dual inhibitors to overcome compensatory signaling pathways that might arise from inhibiting only one target. frontiersin.orgfrontiersin.org

Analysis of Cellular Response to this compound Treatment in Vitro

In vitro studies on various cancer cell lines have demonstrated that dual inhibition of PLK1 and BRD4 elicits a potent anti-tumor cellular response, characterized by reduced proliferation, cell cycle arrest, and induction of apoptosis.

Treatment with dual PLK1/BRD4 inhibitors, such as UMB103 and UMB160, suppressed proliferation and induced apoptosis at low nanomolar concentrations in preclinical models of pediatric solid tumors, including neuroblastoma, medulloblastoma, and rhabdomyosarcoma. nih.govnih.govresearchgate.net This reduction in cell viability is accompanied by a significant increase in apoptosis, as evidenced by the cleavage of caspase 3. nih.gov

Furthermore, dual inhibition disrupts the cell cycle, consistent with the known functions of both PLK1 and BRD4 in its regulation. nih.gov Fluorescence-activated cell sorting (FACS) analysis has shown that combined treatment with PLK1 and BRD4 inhibitors leads to cell cycle arrest, often at the G2/M phase. nih.govnih.gov For instance, in IMR5 neuroblastoma cells, combination treatment resulted in a significant increase in the Sub G1 population, indicative of apoptotic cells, and a decrease in the S-phase population. nih.govresearchgate.net Similarly, in castration-resistant prostate cancer cell lines, the combination of a PLK1 inhibitor (GSK461364A) and a BRD4 inhibitor (JQ1) acted synergistically to induce G2/M arrest and apoptosis. nih.gov

The synergistic anti-tumor activity of combined PLK1 and BRD4 inhibition has been confirmed through analyses showing that the combined effect is greater than the additive effects of the individual inhibitors. nih.govresearchgate.net This synergy is observed across various pediatric tumor cell lines, regardless of their MYC/N expression levels. nih.govresearchgate.net

Table 1: In Vitro Cellular Responses to Dual PLK1 and BRD4 Inhibition in Cancer Cell Lines

| Cell Line Model | Cellular Response | Key Findings | Citations |

|---|---|---|---|

| Pediatric Solid Tumors (Neuroblastoma, Medulloblastoma, Rhabdomyosarcoma) | Suppression of Proliferation, Induction of Apoptosis | Dual inhibitors (UMB103, UMB160) showed strong anti-tumor activity at low nanomolar concentrations. | nih.gov, nih.gov, researchgate.net |

| IMR5 Neuroblastoma | Cell Cycle Arrest, Apoptosis | Combination of Volasertib (PLK1i) and MK-8628 (BRD4i) led to an increased Sub G1 fraction and decreased S-phase population. | nih.gov, researchgate.net |

| PAX3-FOXO1 Rhabdomyosarcoma | Suppression of Proliferation, Induction of Apoptosis | Synergistic effects observed with combined PLK1 and BRD4 inhibitors. | aacrjournals.org |

| Castration-Resistant Prostate Cancer (22RV1, C4-2) | Reduced Cell Growth, G2/M Arrest, Apoptosis | Synergistic effects with combined GSK461364A (PLK1i) and JQ1 (BRD4i). | nih.gov, aacrjournals.org |

Preclinical in Vivo Research Findings

Evaluation in Xenograft Models

The in vivo efficacy of dual PLK1 and BRD4 inhibition has been assessed using xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice. These models are crucial for evaluating the anti-tumor activity of novel therapeutic agents in a living system that mimics human cancer.

Patient-Derived Xenograft (PDX) Studies

Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are considered to be highly representative of the original human tumor's biology and genetic diversity. In preclinical studies involving the dual PLK1/BRD4 inhibitor UMB103, PDX models of high-risk, MYCN-amplified neuroblastoma were utilized to assess its anti-tumor effects. nih.govnih.gov These models provide a more clinically relevant setting to test drug efficacy compared to traditional cell line-derived xenografts. nih.gov

Assessment of Tumor Growth Modulation

Treatment with the dual inhibitor UMB103 resulted in significant tumor regression in MYCN-amplified neuroblastoma patient-derived xenografts. nih.govnih.gov In two independent neuroblastoma PDX models, administration of the compound led to a noticeable reduction in tumor volume over the course of the treatment period. This demonstrates the potent in vivo anti-proliferative effect of simultaneously targeting PLK1 and BRD4 in this aggressive pediatric cancer. nih.gov

| PDX Model | Patient Age at Diagnosis | Genetic Feature | Treatment Group | Observation |

|---|---|---|---|---|

| Patient A | 15 months | MYCN-amplified | UMB103 | Significant tumor regression observed. |

| Patient B | 2 months | MYCN-amplified | UMB103 | Noticeable reduction in tumor volume. |

Pharmacodynamic Marker Analysis in Vivo

To understand the biological effects of Plk1/brd4-IN-2 within the tumor tissue, pharmacodynamic markers were analyzed in the xenograft models. These markers provide evidence of the drug's mechanism of action on its intended targets and downstream pathways. Immunohistochemical staining of tumor sections from the UMB103-treated neuroblastoma PDX model revealed key changes in markers of proliferation and apoptosis. nih.gov

Specifically, a decrease in the expression of Ki67, a marker of cellular proliferation, was observed in the treated tumors. nih.gov Conversely, there was an increase in the staining of cleaved caspase-3, a key indicator of apoptosis, or programmed cell death. nih.gov These findings suggest that the tumor regression observed is driven by both an inhibition of cancer cell growth and an induction of cell death. nih.gov

| Biomarker | Function | Observed Change Post-Treatment | Implication |

|---|---|---|---|

| Ki67 | Cellular Proliferation | Decreased expression | Inhibition of tumor cell growth |

| Cleaved Caspase-3 | Apoptosis (Programmed Cell Death) | Increased expression | Induction of tumor cell death |

Molecular and Cellular Outcomes in Animal Models

The molecular and cellular consequences of dual PLK1 and BRD4 inhibition in animal models align with the compound's proposed mechanism of action. A significant molecular outcome is the reduction of MYCN-driven gene expression. nih.govnih.gov BRD4 is a critical regulator of MYC family oncogenes, including MYCN, and its inhibition leads to the downregulation of their transcription. PLK1, on the other hand, is known to stabilize the MYCN protein. Therefore, the dual inhibition of both targets leads to a more profound suppression of MYCN activity. nih.gov

The cellular outcomes observed in vivo are a direct consequence of these molecular changes. The inhibition of proliferation, as indicated by reduced Ki67 staining, and the induction of apoptosis, evidenced by increased cleaved caspase-3, are the ultimate cellular effects that contribute to the observed tumor regression in the animal models. nih.gov These findings underscore the potent anti-tumor activity of this compound through its dual-targeting mechanism, which effectively disrupts key oncogenic pathways in pediatric solid tumors like neuroblastoma. nih.gov

Mechanisms of Resistance to Plk1/brd4 Inhibition in Research Models

Cellular Adaptations and Escape Pathways

Cancer cells can develop resistance to PLK1/BRD4 inhibitors through various adaptive mechanisms and the activation of escape pathways. One key mechanism involves the rewiring of transcriptional regulation. spandidos-publications.com For instance, in acute myeloid leukemia (AML), the WNT/β-catenin signaling pathway has been identified as a primary driver of both primary and acquired resistance to BET (Bromodomain and Extra-Terminal) inhibitors, a class that includes BRD4 inhibitors. spandidos-publications.com This pathway can maintain the expression of crucial oncogenes like MYC, bypassing the need for BRD4-mediated transcription. nih.gov

Furthermore, tumor cells can exhibit kinome reprogramming, leading to resistance. The activation of receptor tyrosine kinases (RTKs) can promote downstream signaling through the PI3K/ERK pathways, which helps cells evade apoptosis induced by BET inhibitors. nih.gov In some cases, resistance is associated with the hyper-phosphorylation of BRD4, which can be caused by decreased activity of the protein phosphatase 2A (PP2A). This hyper-phosphorylated BRD4 shows a stronger association with the mediator complex subunit MED1, facilitating a BRD-independent mechanism of chromatin recruitment and transcriptional support. nih.govacs.org

Role of BRD4 Protein Levels and Stability in Resistance

The abundance and stability of the BRD4 protein are critical determinants of cellular sensitivity to BET inhibitors. researchgate.nettandfonline.com Increased levels of BRD4 protein are a major contributor to resistance against these inhibitors in various cancers. researchgate.netnih.gov

Influence of SPOP Mutations on BRD4 Stabilization

A key regulator of BRD4 stability is the Speckle-type POZ protein (SPOP), which is a substrate-binding component of a Cullin 3-based E3 ubiquitin ligase complex. tandfonline.comcore.ac.uk This complex earmarks BET proteins, including BRD4, for degradation through the ubiquitin-proteasome pathway. core.ac.uk

Mutations in the SPOP gene are frequently observed in prostate cancer and can disrupt the interaction between SPOP and BRD4. tandfonline.comcore.ac.uk This failure of SPOP to bind and promote the degradation of BRD4 leads to an accumulation of the BRD4 protein. tandfonline.comresearchgate.net As a result, cancer cells harboring these SPOP mutations exhibit increased resistance to BET inhibitors. core.ac.ukresearchgate.net Studies have shown that prostate cancer cells and organoids with SPOP mutations are less sensitive to cell growth arrest and apoptosis induced by these inhibitors. core.ac.uk The elevated levels of BRD4 in these cells are thought to be a primary cause of this resistance. researchgate.net

PLK1's Role in Overcoming BRD4 Inhibitor Resistance

Interestingly, PLK1, one of the targets of dual PLK1/BRD4 inhibitors, plays a role in regulating BRD4 stability, which can be leveraged to overcome resistance. Research has shown that BRD4 protein levels significantly decrease during the M phase of the cell cycle in a PLK1-dependent manner. nih.govnih.gov

The mechanism involves a sequential phosphorylation process. First, the CDK1/cyclin B complex phosphorylates BRD4 at threonine 1186 (T1186). nih.govnih.gov This phosphorylation event creates a docking site for PLK1, which then phosphorylates BRD4 at serine 24 (S24) and serine 1100 (S1100). nih.govnih.gov These subsequent phosphorylations are recognized by the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase, specifically the Cdh1-containing complex (APC/C-Cdh1), which then targets BRD4 for proteasomal degradation. nih.govnih.gov

This PLK1-mediated degradation of BRD4 can counteract the stabilization of BRD4 caused by SPOP mutations. nih.govnih.gov Overexpression of PLK1 has been shown to reduce the levels of stabilized BRD4 in prostate cancer cells with SPOP mutations, thereby re-sensitizing them to BRD4 inhibitors. nih.govnih.govaacrjournals.org This finding suggests that strategies aimed at elevating PLK1 activity could be a viable approach to overcome resistance to BET inhibitors in cancers with SPOP mutations. nih.govaacrjournals.orgresearchgate.net

Investigating Other Resistance Mechanisms (e.g., Autophagy)

Autophagy, a cellular process for degrading and recycling cellular components, has also been implicated in the response and resistance to BRD4 inhibition. The role of autophagy in this context appears to be complex and can be cell-type dependent.

In some cancer types, such as ovarian cancer, the induction of autophagy has been linked to resistance to BET inhibitors. spandidos-publications.com This process may act as a survival mechanism, allowing cancer cells to bypass the effects of BET inhibition. spandidos-publications.com

Conversely, in other contexts, BRD4 has been identified as a negative regulator of autophagy. Inhibition of BRD4 can lead to the activation of autophagy, which in some cases can promote cell survival under stress conditions like nutrient deprivation. tandfonline.comfrontiersin.org However, in certain acute leukemia cells, BET inhibitors can actually inhibit autophagy, leading to an increase in the expression of negative regulators of BET activity. oncotarget.com Furthermore, in BRCA2-deficient pancreatic cancer, increased autophagic flux upon BET inhibition leads to autophagy-dependent cell death, suggesting a therapeutic vulnerability. biorxiv.org

These findings indicate that the interplay between BRD4 inhibition and autophagy is multifaceted and can either contribute to resistance or enhance therapeutic efficacy depending on the specific cellular context.

Combinatorial Research Strategies Involving Plk1/brd4 in 2

Synergistic Effects with Other Experimental Agents

Combined Inhibition with Classical Chemotherapeutic Agents (e.g., Docetaxel)

Preclinical studies have explored the synergistic potential of combining PLK1 and BRD4 inhibition with traditional chemotherapy drugs like docetaxel (B913). In prostate cancer cell lines (C4-2 and 22Rv1), treatment with docetaxel led to an increase in PLK1 levels and a simultaneous decrease in BRD4 levels. nih.govresearchgate.net The combination of docetaxel with the BRD4 inhibitor JQ1 resulted in a significant decrease in the IC50 values of JQ1, indicating a potentiation of its anti-cancer effects. nih.gov Specifically, the colony formation of C4-2 cells was dramatically inhibited by either docetaxel or JQ1 alone, but the combination of the two was drastically more effective. nih.gov This suggests that a sequential treatment approach, where docetaxel is administered followed by a BRD4 inhibitor, could be a highly effective strategy for treating prostate cancer and overcoming resistance to BET inhibitors. nih.govresearchgate.net

Combinations with Other Targeted Agents

The synergistic effects of dual PLK1 and BRD4 inhibition are not limited to classical chemotherapy. Combination treatment with separate PLK1 and BRD4 inhibitors has demonstrated significant synergistic anti-tumor activity in various pediatric cancer cell lines, including rhabdomyosarcoma, neuroblastoma, and medulloblastoma. researchgate.netnih.gov This synergy was observed to be independent of MYC/N expression levels. researchgate.netnih.gov

In castration-resistant prostate cancer (CRPC) cell lines, the combination of the PLK1 inhibitor GSK461364A and the BRD4 inhibitor JQ1 showed a strong synergistic effect. nih.govpurdue.eduaacrjournals.org This combination led to a significant reduction in cell growth, induction of apoptosis, and G2/M cell cycle arrest. nih.gov The synergistic effect was also confirmed in in vivo xenograft models. nih.govpurdue.eduaacrjournals.org

Furthermore, in high-risk rhabdomyosarcoma driven by the PAX3-FOXO1 fusion protein, the simultaneous inhibition of BRD4 and PLK1 has shown synergistic therapeutic effects. researchgate.netaacrjournals.org This dual inhibition suppressed proliferation and induced apoptosis in these cancer cell lines at low nanomolar concentrations. researchgate.netaacrjournals.org

The development of dual inhibitors that target both PLK1 and BRD4 in a single molecule, such as UMB103 and UMB160, represents a streamlined approach to achieving this synergy. nih.govresearchgate.net These dual inhibitors have shown potent anti-tumor activity in preclinical models of pediatric solid tumors. nih.govresearchgate.netnih.govdoaj.org

Below is a table summarizing the synergistic effects observed in various cancer models when combining PLK1 and BRD4 inhibition.

| Cancer Type | Combination Agents | Observed Synergistic Effects | Reference |

| Prostate Cancer | Docetaxel + JQ1 | Dramatically inhibited colony formation, decreased IC50 of JQ1. | nih.gov |

| Pediatric Solid Tumors (Rhabdomyosarcoma, Neuroblastoma, Medulloblastoma) | MK-8628 (BRD4i) + Volasertib (PLK1i) or GSK461364 (PLK1i) | Significant synergistic low nanomolar antitumor activity, increased apoptosis. | researchgate.netnih.gov |

| Castration-Resistant Prostate Cancer (CRPC) | GSK461364A (PLK1i) + JQ1 (BRD4i) | Strong synergistic effect on cell growth reduction, apoptosis induction, and G2/M arrest. | nih.govpurdue.eduaacrjournals.org |

| High-Risk Rhabdomyosarcoma (PAX3-FOXO1 driven) | PLK1 inhibitor + BRD4 inhibitor | Synergistic suppression of proliferation and induction of apoptosis. | researchgate.netaacrjournals.org |

Investigating Optimal Treatment Schedules in Preclinical Settings

While the use of a single dual-target inhibitor like PLK1/BRD4-IN-2 simplifies treatment scheduling, research combining separate inhibitors has highlighted the importance of administration sequence. In prostate cancer models, a sequential treatment of docetaxel followed by the BRD4 inhibitor JQ1 was reported to be particularly effective in overcoming resistance. nih.gov This is because docetaxel treatment elevates PLK1 levels, which in turn promotes the degradation of BRD4, sensitizing the cancer cells to the subsequent BRD4 inhibitor treatment. nih.gov

Difficulties in predicting the pharmacokinetics of different molecules can make planning correct treatment schedules for combination therapies challenging. nih.gov The use of single molecules that inhibit both targets, such as dual PLK1/BRD4 inhibitors, can circumvent these issues by providing a more predictable pharmacokinetic profile. researchgate.net

Molecular Basis of Observed Synergies

The synergistic anti-cancer effects of combined PLK1 and BRD4 inhibition are rooted in their interconnected roles in regulating key oncogenic pathways.

A primary mechanism involves the dual regulation of the MYC family of oncoproteins. BRD4 is a critical transcriptional co-activator of MYC, while PLK1 is known to positively regulate the stability of MYC and MYCN proteins. nih.gov The combination of BRD4 and PLK1 inhibitors leads to a significant reduction in MYCN protein levels, which is accompanied by increased apoptosis. nih.gov In castration-resistant prostate cancer, the synergy between PLK1 and BRD4 inhibitors is attributed to the dual suppression of both c-Myc expression and androgen receptor (AR) signaling. nih.govpurdue.eduaacrjournals.org While PLK1 inhibition can paradoxically lead to an accumulation of β-catenin and increased c-Myc expression, concurrent treatment with a BRD4 inhibitor like JQ1 directly suppresses c-Myc transcription, counteracting this effect. nih.gov

Another key molecular basis for synergy lies in the regulation of the cell cycle. Both PLK1 and BRD4 are involved in cell cycle progression. nih.govnih.gov Combined inhibition disrupts the cell cycle, leading to a G2/M arrest and an increase in apoptotic cells (sub-G1 phase). nih.govnih.gov

In the context of PAX3-FOXO1-driven rhabdomyosarcoma, the synergy is particularly pronounced. BRD4 is required for the transcription of the PAX3-FOXO1 fusion oncogene, and PLK1-mediated phosphorylation increases the stability of the PAX3-FOXO1 oncoprotein. researchgate.netaacrjournals.org Therefore, dual inhibition synergistically targets both the expression and stability of this key cancer driver. researchgate.netaacrjournals.org

Furthermore, research in prostate cancer has revealed a detailed molecular cascade where PLK1 phosphorylates BRD4, leading to its degradation. nih.gov This process is initiated by CDK1/Cyclin B phosphorylation of BRD4, which then allows PLK1 to bind and further phosphorylate BRD4, ultimately tagging it for proteasomal degradation by the APC/C complex. nih.gov Treatment with docetaxel enhances this process by increasing PLK1 levels. nih.govresearchgate.net

Methodological Approaches in Studying Plk1/brd4 in 2

Biochemical Assays for Enzyme Inhibition and Binding

The initial characterization of a dual inhibitor involves determining its potency and binding affinity for its intended targets, PLK1 and BRD4, in a cell-free environment. These biochemical assays are fundamental to confirming the compound's primary mechanism of action.

Researchers screen libraries of small molecules to identify candidates with dual inhibitory activity. nih.gov For promising compounds, the 50% inhibitory concentration (IC50) is determined for both the PLK1 kinase and the BRD4 bromodomain. mdpi.comresearchgate.net These assays measure the concentration of the inhibitor required to reduce the activity of the respective protein by half. For instance, studies on representative dual inhibitors UMB103 and UMB160 have established their potent, low-nanomolar IC50 values against both targets. researchgate.net

Binding affinity is often confirmed using methods like temperature shift assays, which measure the change in the thermal stability of the target protein upon ligand binding. nih.gov A significant positive temperature shift indicates a strong interaction between the inhibitor and the protein. nih.gov Other techniques, such as qPCR-based binding assays, can also quantify the interaction between the inhibitor and the bromodomain. acs.org

| Compound | Target | IC50 (nM) |

| UMB103 | BRD4 | 160 |

| PLK1 | 10 | |

| UMB160 | BRD4 | 10 |

| PLK1 | 1 | |

| Volasertib | BRD4 | 25 |

| PLK1 | 17 |

This table presents the 50% inhibitory concentrations (IC50) of representative dual Plk1/BRD4 inhibitors against their respective targets in cell-free biochemical assays. Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.net

Cell-Based Assays for Proliferation, Viability, and Cell Cycle

Following biochemical validation, the effects of the dual inhibitor are assessed in cellular contexts. These assays determine the compound's ability to suppress cancer cell growth and induce cell death.

Proliferation and Viability Assays: The anti-proliferative effects of dual inhibitors are measured across various cancer cell lines. nih.gov Assays such as the MTT or Cell-Counting Kit-8 (CCK-8) are used to determine the IC50 values for cell viability, representing the concentration at which the compound reduces cell viability by 50% after a set incubation period (e.g., 72 hours). nih.govarvojournals.org Studies on dual inhibitors like UMB103 and UMB160 have demonstrated potent anti-proliferative activity with IC50 values in the low nanomolar range across pediatric solid tumor cell lines. nih.gov

Cell Cycle Analysis: Flow cytometry is a key technique used to analyze the impact of Plk1/BRD4 inhibition on cell cycle progression. researchgate.net Since PLK1 is a master regulator of mitosis, its inhibition is expected to cause cell cycle arrest. mdpi.com Treatment with dual inhibitors typically leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.govresearchgate.net For example, treatment of IMR5 neuroblastoma cells with UMB103 or UMB160 resulted in a significant increase in the fraction of cells in the G2/M and sub-G1 phases. nih.govresearchgate.net

Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a desired outcome for anti-cancer therapies. This can be quantified by measuring the activation of key apoptotic proteins. One of the most common methods is detecting the cleavage of caspases, such as caspase-3, which are central executioners of apoptosis. bdbiosciences.com A significant increase in cleaved caspase-3, often measured by Western immunoblotting, confirms that the inhibitor induces apoptosis. nih.govresearchgate.net

| Cell Line | Assay Type | Finding with Dual Inhibitor | Reference |

| IMR5 (Neuroblastoma) | Cell Cycle (FACS) | Increase in G2/M and Sub-G1 phases | nih.gov, researchgate.net |

| Multiple Pediatric Tumors | Cell Viability | IC50 values in low nanomolar range | nih.gov |

| Multiple Pediatric Tumors | Apoptosis (Western Blot) | Increased cleaved caspase-3 | nih.gov |

| MDA-MB-231 (Breast Cancer) | Cell Cycle (FACS) | Cell growth arrest at G2/M phase | mdpi.com |

This table summarizes findings from key cell-based assays used to evaluate the efficacy of dual Plk1/BRD4 inhibitors in various cancer cell lines.

Molecular Biology Techniques

To delve deeper into the mechanism of action, a range of molecular biology techniques are employed to measure changes in protein levels, gene expression, and protein-DNA interactions.

Western immunoblotting is an indispensable tool for confirming the on-target activity of Plk1/BRD4 inhibitors within the cell. nih.gov Researchers analyze the expression and phosphorylation status of the target proteins and their downstream effectors. For instance, effective BRD4 inhibition leads to the downregulation of its key transcriptional targets, such as the oncogenes MYC and MYCN. nih.govresearchgate.net Similarly, successful PLK1 inhibition can be observed by a decrease in the phosphorylation of PLK1 itself or its targets, like WEE1. nih.govresearchgate.net This technique is also crucial for detecting apoptosis markers like cleaved caspase-3. nih.gov

Quantitative PCR (qPCR) is used to measure the expression levels of specific genes at the mRNA level. arvojournals.org This technique is often employed to validate the findings from broader transcriptomic analyses like RNA sequencing. researchgate.netresearchgate.net For example, if RNA-seq data suggests that a dual inhibitor downregulates genes involved in fibrosis, such as α-SMA or COL1A1, qPCR would be used to confirm these specific changes. arvojournals.org It can also verify the knockdown efficiency of target genes in experiments using siRNA. arvojournals.org

ChIP-sequencing is a powerful technique used to analyze protein-DNA interactions on a genome-wide scale. nih.govbiorxiv.org In the context of studying BRD4 inhibitors, ChIP-seq is used to determine if the compound successfully displaces BRD4 from chromatin. nih.gov The experiment involves using an antibody to pull down BRD4 and its associated DNA from cell lysates. The DNA is then sequenced to identify the specific genes and regulatory regions (like promoters and enhancers) where BRD4 was bound. researchgate.net A successful inhibitor would lead to a significant reduction in the BRD4 binding signal at its target gene loci, such as the enhancers of MYC-regulated genes. researchgate.netnih.gov This can be coupled with ChIP-seq for histone marks like H3K27ac to assess the activity of these regulatory regions. researchgate.net

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing researchers to see how treatment with a dual inhibitor affects global gene expression. signiosbio.comnih.gov This technique can identify entire pathways and gene networks that are altered by the compound. For example, RNA-seq analysis of cells treated with dual Plk1/BRD4 inhibitors has shown a significant reduction in MYCN-driven gene expression programs. nih.gov Subsequent bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA), can reveal the enrichment of downregulated pathways, like those related to MYC targets, providing mechanistic insight into the inhibitor's action. researchgate.net

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq)

The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a pivotal methodological approach to investigate how dual PLK1/BRD4 inhibitors modulate the physical accessibility of chromatin. This technique provides a high-resolution map of open chromatin regions across the genome, offering insights into the regulatory landscape, including active promoters and enhancers that are crucial for gene transcription.

In studies of Polo-like kinase 1 (Plk1) inhibition, ATAC-seq is employed to determine the global and specific changes in chromatin accessibility that result from the loss of Plk1 activity. biorxiv.org The methodology involves treating cells with a Plk1 inhibitor, followed by harvesting the cells for ATAC-seq library preparation. biorxiv.org The core of the technique is the use of a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters to these fragments. The resulting DNA fragments are then sequenced, and the reads are mapped to a reference genome.

Analysis of ATAC-seq data from Plk1-inhibited cells reveals significant alterations in chromatin structure. A key finding is a general decrease in chromosomal accessibility, evidenced by a reduction in the number and intensity of ATAC-seq peaks compared to control cells. biorxiv.org Specifically, a reduction in mono-nucleosome sized fragments (180–247 bp) suggests a shift towards a more condensed chromatin state upon Plk1 inhibition. biorxiv.org Further analysis often shows that the most significantly downregulated peaks are enriched in promoter or transcription start site (TSS) regions, indicating that Plk1 activity is critical for maintaining an open chromatin state at these key regulatory locations. biorxiv.org By identifying the binding motifs within these affected regions, researchers can pinpoint which transcription factors and chromatin remodelers are impacted by Plk1 inhibition. biorxiv.org This approach has been used to determine the transcriptome profile and chromatin accessibility in various cancers, helping to identify the upregulation of cell cycle regulators like PLK1. researchgate.netresearchgate.net

The integration of ATAC-seq with RNA sequencing (RNA-seq) allows for a comprehensive understanding by correlating changes in chromatin accessibility with alterations in gene expression. researchgate.net For a dual inhibitor like PLk1/BRD4-IN-2, this method is invaluable for dissecting the compound's impact on the epigenome, distinguishing the effects of inhibiting the transcriptional reader BRD4 from those of inhibiting the mitotic kinase PLK1.

In Vivo Model Establishment and Analysis

Patient-derived xenograft (PDX) models are a preferred platform. nih.govfrontiersin.org These models are created by implanting tumor tissue from a human patient directly into an immunodeficient mouse. frontiersin.org PDX models are considered to better reflect the features and treatment responses of the original human tumor compared to conventional cell line-based xenografts. frontiersin.org For dual PLK1/BRD4 inhibitors, PDX models have been established for a range of cancers, including pediatric solid tumors like neuroblastoma and rhabdomyosarcoma, as well as castration-resistant prostate cancer (CRPC). nih.govnih.gov

In a typical study, once the implanted tumors reach a specified volume, the mice are randomized into treatment and control groups. nih.govaacrjournals.org The dual-inhibitor compound is then administered, often orally. nih.gov Throughout the study, tumor volumes and the general health of the mice are monitored. nih.govresearchgate.net

Analysis at the end of the study involves several key endpoints:

Tumor Growth Inhibition: The primary outcome is the measurement of tumor size and weight to determine if the treatment led to tumor regression or a significant reduction in growth compared to the control group. nih.govresearchgate.net

Histological Analysis: Tumors are excised and analyzed using immunohistochemistry (IHC). nih.govresearchgate.net Staining for markers like Ki-67 is used to assess cell proliferation, while staining for cleaved caspase-3 is used to quantify apoptosis (programmed cell death). nih.govresearchgate.net

Molecular Analysis: Excised tumor tissues can be used for Western blotting to measure the protein levels of key targets like MYC, CDK1, and cleaved PARP. researchgate.net Quantitative reverse transcription PCR (qRT-PCR) can be performed to analyze the expression of target genes. researchgate.net

Studies using dual PLK1/BRD4 inhibitors in such models have demonstrated significant anti-tumor effects. For example, the dual inhibitor UMB103 led to significant tumor regression in high-risk neuroblastoma PDX models. nih.gov This was accompanied by a decrease in Ki-67 staining and an increase in cleaved caspase-3, indicating reduced proliferation and induced apoptosis in vivo. nih.gov Similarly, the compound WNY0824 was shown to suppress tumor growth in a CRPC xenograft model that was resistant to standard therapies. nih.govresearchgate.net These in vivo studies provide critical proof-of-concept for the therapeutic strategy of dual PLK1 and BRD4 inhibition. nih.gov

Below is a table summarizing findings from various in vivo models studying dual PLK1/BRD4 inhibitors.

| Compound | Cancer Type | In Vivo Model | Key Findings | Citations |

| UMB103 | High-Risk Neuroblastoma | Patient-Derived Xenograft (PDX) | Significant tumor regression; Decreased Ki-67 (proliferation); Increased cleaved caspase-3 (apoptosis). | nih.govdoaj.org |

| WNY0824 | Castration-Resistant Prostate Cancer (CRPC) | 22RV1 Xenograft | Suppressed tumor growth in an enzalutamide-resistant model; Downregulated MYC and induced mitotic abnormalities. | nih.govresearchgate.net |

| BI2536 | Castration-Resistant Prostate Cancer (CRPC) | TRAMP-C2 Allograft | Used as a positive control, showed reduction in tumor weights when combined with a BRD4 inhibitor. | aacrjournals.org |

| IBET-151 + Alisertib | Neuroblastoma | Xenograft | Combination prolonged survival and was augmented by the addition of vincristine. | biorxiv.org |

Research Applications and Future Directions

Utility as a Research Probe for Pathway Elucidation

Dual inhibitors like Plk1/Brd4-IN-2 are invaluable as research probes to unravel intricate cellular signaling networks. By simultaneously blocking two key regulators of cell cycle and gene expression, these compounds allow researchers to study the synergistic or independent roles of Plk1 and Brd4 in various cellular processes. For instance, Plk1 is a critical regulator of mitosis, while Brd4 is an epigenetic reader that controls the transcription of key oncogenes, including c-Myc. nih.govaacrjournals.org The use of a single molecule to inhibit both targets helps in delineating the crosstalk between cell cycle progression and epigenetic regulation of transcription. This approach can clarify how the inhibition of these pathways contributes to outcomes like cell cycle arrest and apoptosis. nih.govmedchemexpress.com

Studies have shown that Plk1 can phosphorylate and regulate the stability of oncoproteins, while Brd4 controls their expression at the transcriptional level. nih.gov A dual inhibitor allows for the investigation of the combined effect of blocking both these mechanisms, providing a clearer picture of the signaling cascade than using two separate inhibitors, which might have different pharmacokinetic and pharmacodynamic properties. This is crucial for understanding the complex interplay that drives cancer progression.

Development of Next-Generation Dual Inhibitors

The discovery that existing kinase inhibitors, such as the Plk1 inhibitor BI-2536, also exhibit potent inhibitory activity against Brd4 has spurred the rational design of new dual-activity compounds. pdbj.orgnih.gov This has opened up a new strategy for developing single agents with polypharmacological profiles. pdbj.orgmyeventflo.com The goal is to create next-generation inhibitors with optimized potency and selectivity for both Plk1 and Brd4, or to intentionally tune the selectivity towards one target over the other. nih.govacs.org

Structure-activity relationship (SAR) studies and co-crystal structures have provided a platform for the rational design of these novel molecules. pdbj.orgnih.govmyeventflo.com For example, modifications to the BI-2536 scaffold have led to compounds with varying degrees of Plk1 and Brd4 inhibition. nih.govnih.gov Researchers are exploring different chemical scaffolds, such as imidazo[1,2-a]pyrazine, to develop novel BET bromodomain inhibitors that can be optimized for dual targeting. researchgate.net The development of these next-generation inhibitors holds the promise of more effective and potentially less toxic cancer therapies by hitting two validated cancer targets with a single molecule. researchgate.nettandfonline.com

Understanding Complex Oncogenic and Epigenetic Interactions

The dual inhibition of Plk1 and Brd4 provides a powerful tool to investigate the complex and often synergistic interactions between oncogenic signaling and epigenetic regulation. Both Plk1 and Brd4 are implicated in the regulation of the MYC family of oncoproteins, which are major drivers in many cancers. nih.govnih.gov Plk1 can stabilize the MYC protein, while Brd4 is essential for the transcription of the MYC gene. nih.govmdpi.com Therefore, a dual inhibitor can simultaneously disrupt both the production and stability of this key oncoprotein.

Research has shown that the combination of Plk1 and Brd4 inhibition can lead to a synergistic antitumor effect. nih.govnih.gov This synergy is often attributed to the dual impact on c-Myc expression and the androgen receptor (AR) signaling pathway in prostate cancer. nih.govaacrjournals.org Furthermore, the interaction extends beyond MYC. For example, Brd4 regulates the expression of CBX3, and Plk1 can phosphorylate CBX3, affecting its interaction with other proteins. A dual inhibitor could thus modulate this pathway to increase the sensitivity of cancer cells to other treatments. researchgate.net Understanding these intricate connections is crucial for developing more effective cancer therapies.

Exploration in Additional Preclinical Disease Models

The promising synergistic effects observed with dual Plk1 and Brd4 inhibition have prompted the exploration of these inhibitors in a variety of preclinical disease models. Initial studies have demonstrated significant antitumor activity in models of pediatric solid tumors like neuroblastoma, medulloblastoma, and rhabdomyosarcoma. nih.govdoaj.org In these models, dual inhibitors suppressed proliferation and induced apoptosis at low nanomolar concentrations. nih.govresearchgate.net

The success in these pediatric cancers has expanded the research to other malignancies. For example, in castration-resistant prostate cancer (CRPC) models, the combination of Plk1 and Brd4 inhibitors showed strong synergistic effects, both in cell lines and in xenograft tumors. nih.govaacrjournals.org Similarly, potent anti-proliferative activity has been observed in hematological malignancy cell lines. researchgate.net The dual inhibitor WNY0824 has shown efficacy in enzalutamide-resistant CRPC xenograft models. medchemexpress.com Further preclinical studies are warranted to explore the efficacy of these dual inhibitors in a broader range of cancers and to identify patient populations that are most likely to benefit from this therapeutic strategy.

Contribution to Polypharmacological Targeting Strategies